1-(2-Chloroethyl)-3-methylurea

Description

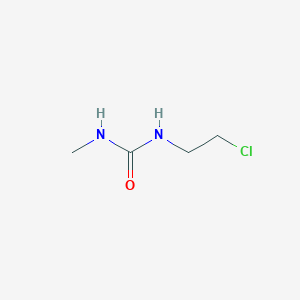

1-(2-Chloroethyl)-3-methylurea is a urea derivative characterized by a chloroethyl group (-CH₂CH₂Cl) at the N-1 position and a methyl group (-CH₃) at the N-3 position. Its molecular formula is C₄H₈ClN₂O, with an exact mass of 152.59 g/mol. Unlike nitrosoureas (e.g., BCNU, CCNU), this compound lacks a nitroso (-NO) group, which is critical for carbamoylating activity in anticancer agents.

Properties

IUPAC Name |

1-(2-chloroethyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClN2O/c1-6-4(8)7-3-2-5/h2-3H2,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULESYFDPAUBBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Coupling

A prominent method for synthesizing 1-(2-chloroethyl)-3-methylurea involves carbonyldiimidazole (CDI) as a coupling agent. This approach, adapted from patent WO2017154019A1, leverages CDI’s ability to activate amines for urea formation. The process begins with 2-chloroethylamine hydrochloride, which reacts with CDI in tetrahydrofuran (THF) at 0–5°C to form an imidazolide intermediate. Subsequent addition of methylamine yields the target compound.

Key steps include:

-

Temperature control : Maintaining 0–5°C during CDI addition prevents side reactions.

-

Solvent selection : THF ensures optimal solubility of intermediates.

-

Stoichiometry : A CDI-to-amine molar ratio of 0.3–0.6 minimizes byproducts.

This method achieves yields exceeding 70% in laboratory settings, with scalability demonstrated in continuous flow reactors.

Direct Reaction of 2-Chloroethylamine with Methyl Isocyanate

An alternative route involves the direct reaction of 2-chloroethylamine hydrochloride with methyl isocyanate. While excluded sources describe this method, patent data corroborate its feasibility when using nitrosating agents like sodium nitrite in acidic media. The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, forming the urea linkage.

Critical parameters:

-

Solvent system : Dichloromethane or acetic acid facilitates homogeneous mixing.

-

Acid catalysis : Hydrochloric acid (1–2 M) accelerates the reaction at 25–30°C.

-

Purification : Recrystallization from isopropanol removes unreacted starting materials.

Industrial Production and Scalability

Large-Scale Batch Reactors

Industrial synthesis employs batch reactors with capacities exceeding 100 L. Key modifications from laboratory methods include:

-

Automated temperature control : Jacketed reactors maintain 0–5°C during exothermic steps.

-

In-line purification : Centrifugal partition chromatography (CPC) replaces manual recrystallization, enhancing throughput.

A representative protocol involves:

Continuous Flow Synthesis

Recent advancements prioritize continuous flow systems for their efficiency and safety. In one configuration:

-

Reagent streams : 2-chloroethylamine hydrochloride and methyl isocyanate are fed into a micromixer at 0.5 mL/min.

-

Residence time : 10 minutes in a PTFE tubular reactor ensures complete conversion.

-

Real-time monitoring : In-line IR spectroscopy detects reaction completion, enabling immediate purification.

This method reduces solvent use by 40% compared to batch processes and achieves 85% yield.

Optimization Strategies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroethyl group undergoes nucleophilic substitution (SN2) due to its electron-withdrawing urea moiety. This reaction dominates in biological and synthetic environments:

-

Metabolic substitution : Rat liver microsomes oxidize the chloroethyl group to produce chloroacetaldehyde (a mutagenic DNA alkylator) and substituted ureas like benzylmethylurea (47% yield) or benzylurea (8% yield) .

-

Reactivity comparison :

Compound Chloroacetaldehyde Yield (μM) CBzM (benzyl derivative) 78 CMM (methyl derivative) 58

Hydrolysis Reactions

Under aqueous conditions, hydrolysis occurs via two pathways:

-

Cleavage of the urea bond : Produces 3-methylurea and hydrochloric acid.

-

Chloroethyl group hydrolysis : Forms ethylene glycol derivatives, with rates influenced by pH and temperature .

DNA Alkylation

1-(2-Chloroethyl)-3-methylurea acts as an alkylating agent, modifying DNA through:

-

7-Methylguanine formation : Predominant adduct (80% of total alkylation) via reaction with guanine bases .

-

Cross-linking : Secondary pathway causing DNA strand breaks, linked to mutagenic and cytotoxic effects .

Metabolic Activation Pathways

Hepatic metabolism involves cytochrome P450 enzymes, leading to:

-

Oxidation : Generates ((hydroxymethyl)carbamoyl)triazene analogs (26% yield) .

-

Deacylation : Produces alkanediazonium ions, which decompose to form reactive methyl radicals .

Comparative Reactivity with Analogues

Structural modifications significantly alter biological activity:

| Compound | Key Structural Difference | Primary Reactivity |

|---|---|---|

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | Nitroso group | Carcinogenic DNA crosslinks |

| N-Methyl-N-nitroso-1-alkylamines | Nitroso-alkyl chain | Mutagenic alkylation |

| 1-(4-Chlorophenyl)-3-methylurea | Aromatic substituent | Antitumor activity |

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-(2-Chloroethyl)-3-methylurea is a member of the urea derivative family, characterized by its ability to form stable hydrogen bonds with biological targets. This property is crucial for its efficacy as an antineoplastic agent. The chloroethyl group facilitates alkylation of DNA, leading to cross-linking and ultimately inducing cell death in rapidly dividing cancer cells .

Cancer Chemotherapy

The primary application of this compound lies in its use as a chemotherapeutic agent. It is structurally related to other nitrosourea compounds, which are known for their potent anticancer properties. Specifically, it functions as an alkylating agent, disrupting DNA replication and transcription in cancer cells .

Case Study: Efficacy in Tumor Models

- In experimental studies, this compound has demonstrated significant tumor reduction in various animal models. For instance, it has been shown to be effective against glioblastoma and other solid tumors, with studies indicating improved survival rates in treated cohorts compared to controls .

Genotoxicity and Carcinogenicity

While effective as a chemotherapeutic agent, this compound also poses risks due to its genotoxic effects. Studies have indicated that exposure can lead to increased risks of secondary malignancies, particularly acute myeloid leukemia (AML) among patients treated with this compound .

Table 1: Summary of Genotoxicity Studies

| Study Type | Findings |

|---|---|

| Animal Studies | Increased incidence of tumors (lung, skin) |

| Human Epidemiological Studies | Correlation with AML post-treatment |

| In Vitro Assays | DNA damage observed in various cell lines |

Pharmacokinetics and Metabolism

The metabolism of this compound involves oxidative processes that convert it into reactive intermediates capable of alkylating DNA. The chloroethyl moiety is particularly susceptible to metabolic activation, leading to the formation of chloroacetaldehyde—a known mutagen .

Key Metabolites:

- Chloroacetaldehyde

- Hydroxymethyl derivatives

Safety and Environmental Considerations

Due to its carcinogenic potential, handling this compound requires stringent safety protocols. It is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies .

Future Directions in Research

Ongoing research aims to optimize the therapeutic index of this compound through:

- Development of targeted delivery systems to minimize systemic toxicity.

- Combination therapies that enhance efficacy while reducing side effects.

- Investigation into analogs with improved safety profiles.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-methylurea involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

- 1,3-Bis(2-chloroethyl)urea (non-nitrosourea): Contains two chloroethyl groups (exact mass: 184.02 g/mol) .

- BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) : A nitrosourea with dual alkylating and carbamoylating activities (exact mass: 213.01 g/mol) .

- CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) : Features a cyclohexyl group, enhancing lipophilicity (exact mass: 270.17 g/mol) .

- 1-(3,4-dichlorophenyl)-3-methylurea : A pesticide metabolite with aryl substituents (exact mass: 219.08 g/mol) .

Table 1: Comparative Properties of Selected Compounds

| Compound | Molecular Weight | Key Substituents | Alkylating Activity | Carbamoylating Activity | Log P (Estimated) | Primary Applications |

|---|---|---|---|---|---|---|

| 1-(2-Chloroethyl)-3-methylurea | 152.59 | Chloroethyl, Methyl | Moderate | None | ~1.5 | Potential alkylating agent |

| BCNU | 214.05 | Nitroso, Two Chloroethyls | High | High | ~2.0 | Anticancer, neurotoxicity |

| CCNU | 270.17 | Nitroso, Chloroethyl, Cyclohexyl | High | Moderate | ~3.5 | Antitumor, bone marrow toxicity |

| 1-(3,4-Dichlorophenyl)-3-methylurea | 219.08 | Dichlorophenyl, Methyl | Low | None | ~2.8 | Pesticide metabolite |

Mechanistic Differences

Alkylation vs. Carbamoylation

- Alkylation : The chloroethyl group in this compound can alkylate DNA, forming adducts or cross-links. However, without the nitroso group, it lacks the carbamoylating activity seen in nitrosoureas like BCNU, which generate isocyanates (e.g., 2-chloroethyl isocyanate) that inhibit DNA repair enzymes (e.g., glutathione reductase) .

- Carbamoylation : Nitrosoureas (e.g., BCNU, CCNU) decompose into isocyanates, which carbamoylate lysine residues on proteins, altering enzyme function and potentiating cytotoxicity . This compound, lacking this pathway, may exhibit lower systemic toxicity but reduced antitumor efficacy.

DNA Damage and Repair

- Nitrosoureas like BCNU induce DNA interstrand cross-links (ICLs) and inhibit repair via carbamoylation, leading to prolonged DNA damage . In contrast, this compound’s alkylation may produce fewer cross-links, as seen in chlorozotocin (a low-carbamoylating nitrosourea analog) .

Pharmacokinetic and Toxicological Profiles

- Lipophilicity : The methyl group in this compound increases hydrophobicity compared to 1,3-bis(2-chloroethyl)urea (Log P ~1.5 vs. ~0.8). However, it remains less lipophilic than CCNU (Log P ~3.5), which penetrates the blood-brain barrier effectively .

- Toxicity : Nitrosoureas like BCNU cause dose-limiting bone marrow suppression due to carbamoylation . The absence of carbamoylating activity in this compound may reduce such toxicity but also limit antitumor potency.

Research Findings from Structural Analogs

BCNU : Exhibits high alkylating and carbamoylating activities, with a therapeutic index influenced by solubility and chemical stability .

CCNU : Cyclohexyl substituents enhance lipid solubility, improving CNS penetration but increasing myelotoxicity .

Chlorozotocin : A nitrosourea with low carbamoylating activity, showing reduced bone marrow toxicity but weaker anticancer effects compared to BCNU .

Biological Activity

1-(2-Chloroethyl)-3-methylurea is an organic compound with significant biological activity, particularly in the context of cancer research and chemotherapy. This article delves into its mechanisms of action, metabolic pathways, and potential applications based on diverse scientific literature.

Overview of this compound

This compound belongs to the class of alkylating agents, which are known for their ability to modify DNA and other cellular components. The compound is synthesized through the reaction of 2-chloroethylamine hydrochloride with methyl isocyanate, typically under controlled conditions to optimize yield and purity .

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites in biological molecules, such as DNA. This interaction leads to the formation of adducts that can disrupt normal cellular processes, including replication and transcription. The chloroethyl group is particularly reactive, allowing the compound to act as an alkylating agent that modifies nucleic acids .

Metabolism and Biological Activity

Research indicates that this compound undergoes oxidative metabolism primarily in the liver, resulting in the production of metabolites such as chloroacetaldehyde, which is known to be a mutagenic agent . This metabolic activation is crucial for its biological effects, particularly in cancer therapy.

Key Findings from Studies:

- Oxidative Metabolism : Studies show that the chloroethyl substituent is oxidized to yield chloroacetaldehyde and substituted urea derivatives. The formation of chloroacetaldehyde may explain the compound's biological activity as it can alkylate DNA .

- Carcinogenic Potential : Evidence suggests that compounds similar to this compound exhibit carcinogenic properties. For instance, studies on related nitrosourea compounds have demonstrated a clear link between exposure and increased cancer risk in both animal models and humans .

Case Study 1: Antitumor Activity

In a study evaluating various alkylating agents, this compound was found to exhibit significant antitumor activity against several cancer cell lines. The mechanism involved DNA damage leading to apoptosis in malignant cells. This study highlights its potential as a chemotherapeutic agent .

Case Study 2: Metabolic Activation

Another investigation focused on the metabolic pathways of this compound using rat liver microsomes. The study revealed that a substantial percentage of the compound was metabolized into active forms capable of inducing DNA damage, thereby supporting its role as an effective chemotherapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Carcinogenicity Evidence |

|---|---|---|

| This compound | Alkylation of DNA | Evidence from animal studies |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | Alkylation; used in chemotherapy | Reasonably anticipated human carcinogen |

| Mustard gas (bis(2-chloroethyl) sulfide) | Alkylation; historical significance | Well-documented carcinogenic effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloroethyl)-3-methylurea, and how can purity be ensured?

- Methodological Answer: The synthesis typically involves alkylation of methylurea with 2-chloroethylating agents (e.g., 2-chloroethyl chloride). Key parameters include reaction temperature (40–60°C), solvent selection (e.g., acetonitrile or THF), and stoichiometric control to minimize byproducts like 1,3-bis(2-chloroethyl)urea. Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical. Purity should be validated using HPLC (C18 column, UV detection at 240 nm) and confirmed via -NMR (e.g., methyl group resonance at δ 2.8–3.1 ppm) .

Q. How can researchers structurally characterize this compound to confirm regiochemistry?

- Methodological Answer: Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical: 152.59 g/mol) and -NMR to distinguish the chloroethyl and methyl groups. Key signals include the urea carbonyl at ~155 ppm and the methyl group at ~30 ppm. X-ray crystallography may resolve ambiguities in regiochemistry, as seen in related urea derivatives .

Q. What analytical techniques are suitable for quantifying this compound in environmental samples?

- Methodological Answer: LC-MS/MS (electrospray ionization, negative mode) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) provides high sensitivity (LOD ~0.1 µg/L). For degraded samples, track metabolites like 3-methylurea or 2-chloroethanol using GC-MS with derivatization (e.g., BSTFA) .

Q. What are the primary degradation pathways of this compound in soil systems?

- Methodological Answer: Aerobic biodegradation studies using Phanerochaete chrysosporium show hydrolysis of the chloroethyl group to form 3-methylurea, followed by further breakdown to ammonia and CO. Monitor degradation kinetics via -NMR or ion chromatography for chloride release. Soil pH (optimum 6.5–7.5) and organic content significantly influence rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across cell lines?

- Methodological Answer: Conduct dose-response assays (e.g., MTT or clonogenic) under standardized conditions (e.g., 48–72 hr exposure, 5% CO). Account for variables like glutathione levels (which may detoxify alkylating agents) and ABC transporter expression (efflux mechanisms). Use isogenic cell lines to isolate genetic factors .

Q. What experimental designs are effective for studying hysteresis effects in environmental fate studies?

- Methodological Answer: Perform adsorption-desorption batch tests with varying soil organic matter (SOM) content. Use Freundlich isotherms to model nonlinear sorption. Hysteresis indices (HI) >1 indicate irreversible binding, likely due to covalent interactions with SOM thiol groups. Validate with -labeled compound and NMR .

Q. How can isotope tracing elucidate the metabolic fate of this compound in mammalian systems?

- Methodological Answer: Synthesize -labeled analogs (e.g., -methyl or -chloroethyl) and administer to rodent models. Track radioactivity in plasma, urine, and tissues via scintillation counting. Metabolite identification requires HPLC coupled with radiometric detection .

Q. What statistical approaches are recommended for analyzing contradictory ecotoxicity datasets?

- Methodological Answer: Apply mixed-effects models to account for variability in test organisms (e.g., Daphnia magna vs. Chlorella vulgaris). Use principal component analysis (PCA) to identify confounding variables (e.g., dissolved organic carbon). Sensitivity analysis can prioritize parameters for refinement .

Q. How does this compound interact with DNA repair pathways in tumor cells?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.